Dichloroacetylurea
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Overview
Description
Dichloroacetylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of two chlorine atoms attached to an acetyl group, which is further bonded to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloroacetylurea can be synthesized through several methods. One common synthetic route involves the reaction of dichloroacetyl chloride with urea. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{CHCl}_2\text{COCl} + \text{NH}_2\text{CONH}_2 \rightarrow \text{CHCl}_2\text{CONHCONH}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using dichloroacetyl chloride and urea as starting materials. The reaction is carried out in a suitable solvent, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Dichloroacetylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form dichloroacetic acid and urea.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted urea derivatives.
Hydrolysis: Dichloroacetic acid and urea.
Oxidation and Reduction: Depending on the reagents used, different oxidized or reduced products can be formed.
Scientific Research Applications
Dichloroacetylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dichloroacetyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of various chemicals and materials, including herbicides and pharmaceuticals.
Mechanism of Action
The mechanism of action of dichloroacetylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
Dichloroacetyl chloride: A related compound used in the synthesis of dichloroacetylurea.
Dichloroacetic acid: Formed as a hydrolysis product of this compound.
Other Urea Derivatives: Compounds with similar urea moieties but different substituents.
Uniqueness
This compound is unique due to the presence of both dichloroacetyl and urea groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63980-73-4 |
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Molecular Formula |
C3H4Cl2N2O2 |
Molecular Weight |
170.98 g/mol |
IUPAC Name |
N-carbamoyl-2,2-dichloroacetamide |
InChI |
InChI=1S/C3H4Cl2N2O2/c4-1(5)2(8)7-3(6)9/h1H,(H3,6,7,8,9) |
InChI Key |
NGEDENYFDJSBAU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC(=O)N)(Cl)Cl |
Origin of Product |
United States |
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